Ustiloxin C
Description
Ustiloxin C is a cyclopeptide mycotoxin produced by the rice pathogen Ustilaginoidea virens, which causes false smut disease in rice. It belongs to the ustiloxin family, which includes structurally related compounds such as ustiloxins A, B, D, F, and G. This compound shares a 13-membered cyclic core structure with an ether linkage, a hallmark of this toxin class . Despite its identification in rice false smut balls, this compound is rarely isolated due to its extremely low natural abundance, which complicates structural and functional studies .
Properties
CAS No. |
158274-98-7 |
|---|---|
Molecular Formula |
C23H34N4O10S |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[[3-ethyl-11,15-dihydroxy-13-(2-hydroxyethylsulfinyl)-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H34N4O10S/c1-5-23(3)19(22(35)25-10-16(30)31)27-20(33)11(2)26-21(34)17(24-4)18(32)12-8-14(37-23)13(29)9-15(12)38(36)7-6-28/h8-9,11,17-19,24,28-29,32H,5-7,10H2,1-4H3,(H,25,35)(H,26,34)(H,27,33)(H,30,31) |
InChI Key |
GLUWKRSBTMPQNR-UHFFFAOYSA-N |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CCO)O)O1)O)NC)C)C(=O)NCC(=O)O)C |
Canonical SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CCO)O)O1)O)NC)C)C(=O)NCC(=O)O)C |
Other CAS No. |
158274-98-7 |
Synonyms |
Ustiloxin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ustiloxin C is closely related to other ustiloxins, differing primarily in side-chain modifications and core peptide sequences. Key structural distinctions are summarized below:
Table 1: Structural Features of Ustiloxins
- Core Peptide Variability : this compound and G share a conserved cyclic backbone but differ in repeat motifs ("YVIG" in C vs. "YAIA" in G), which influence tubulin-binding affinity .
- Side-Chain Modifications: Ustiloxin G’s isopropyl group (vs.
Bioactivity and Mechanism of Action
Ustiloxins universally inhibit microtubule assembly by binding to α,β-tubulin dimers, disrupting mitotic spindle formation. However, their potency varies:
- Ustiloxin A : Most potent, with IC₅₀ values in the low micromolar range .
- This compound/G : While C’s bioactivity remains underexplored, Ustiloxin G exhibits cytotoxicity comparable to A and B, suggesting shared mechanisms .
- Ustiloxin B : Less active than A and G; prevalent in Cordyceps but shows minimal antimicrobial effects .
Functional Insights:
- Thioether-containing ustiloxins (A, B, G) display higher cytotoxicity than non-thiolated variants (D, F), likely due to enhanced target interaction .
- This compound’s structural similarity to phomopsin A (a tubulin-binding mycotoxin) implies analogous antimitotic activity, though direct evidence is lacking .
Occurrence and Environmental Impact
This compound is detected in rice grains and paddy water, though at lower frequencies than other analogues:
Table 2: Environmental Prevalence of Ustiloxins in Rice
- Contamination Pathways : Ustiloxins accumulate in rice via root uptake from contaminated paddy water, with A and C showing significant environmental persistence .
- Climate Influence : High humidity and temperature correlate with increased ustiloxin production, exacerbating rice grain contamination .
Analytical Detection and Challenges
This compound’s low abundance necessitates sensitive detection methods:
- LC-MS/MS : Achieves limits of detection (LOD) as low as 20.7 ng/kg in polished rice, enabling quantification despite trace levels .
- HPLC-UV : Less effective for C due to co-elution with matrix interferents; requires prior purification .
- NMR Challenges : Structural confirmation of C is hindered by insufficient isolated quantities, leading to reliance on analogues like G for spectral comparisons .
Q & A
Q. How can researchers ensure reproducibility of this compound production across laboratories?
- Methodological Answer : Publish detailed protocols for media preparation (e.g., cracked-maime medium composition) and strain storage conditions. Share raw LC-MS data in public repositories (e.g., MetaboLights) for cross-validation .
Ethical and Methodological Pitfalls
Q. What are common errors in interpreting this compound’s environmental impact studies?
Q. How should researchers address conflicting evidence on this compound’s role in fungal pathogenesis?
- Methodological Answer : Conduct comparative virulence assays using isogenic fungal strains (with/without this compound production). Pair with dual RNA-seq to analyze host-pathogen interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
